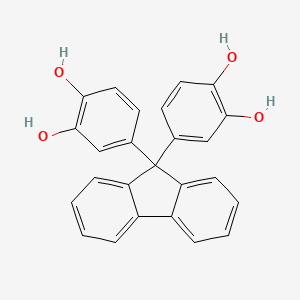

9,9-Bis(3,4-dihydroxyphenyl)fluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[9-(3,4-dihydroxyphenyl)fluoren-9-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O4/c26-21-11-9-15(13-23(21)28)25(16-10-12-22(27)24(29)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIOQXXWEGZKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)O)C5=CC(=C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647282 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351521-78-3 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9,9-Bis(3,4-dihydroxyphenyl)fluorene synthesis mechanism

An In-Depth Technical Guide to the Synthesis of 9,9-Bis(3,4-dihydroxyphenyl)fluorene

This guide provides a comprehensive exploration of the synthesis of this compound, a critical monomer in the development of advanced polymers. Designed for researchers and professionals in chemistry and materials science, this document details the underlying reaction mechanism, provides a robust experimental protocol, and discusses the critical parameters that govern the successful synthesis of this fluorene-based cardo monomer.

Introduction: The Significance of Cardo Monomers

This compound belongs to a class of "cardo" polymers, so named because of the bulky, pendant fluorene group that is incorporated into the polymer backbone. This unique three-dimensional structure imparts exceptional properties to the resulting materials, including high thermal stability, enhanced solubility, and excellent optical properties.[1] The two catechol (3,4-dihydroxyphenyl) moieties provide reactive sites for polymerization, making this molecule a valuable precursor for high-performance materials such as polycarbonates, polyesters, and epoxy resins used in demanding applications.[1] The synthesis of this monomer is typically achieved through the acid-catalyzed condensation of 9-fluorenone with two equivalents of catechol.

Core Synthesis Mechanism: Acid-Catalyzed Electrophilic Aromatic Substitution

The formation of this compound is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction.[2] The mechanism proceeds in a series of well-defined steps, leveraging the activation of a ketone by an acid catalyst to generate a potent electrophile that is subsequently attacked by the electron-rich catechol rings.

Step 1: Protonation of the Carbonyl Oxygen The reaction is initiated by the protonation of the carbonyl oxygen of 9-fluorenone by a strong acid catalyst (e.g., H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like catechol.

Step 2: First Nucleophilic Attack A molecule of catechol, acting as the nucleophile, attacks the activated carbonyl carbon. The two hydroxyl groups on the catechol ring are strongly activating, ortho-, para-directing substituents, making the aromatic ring electron-rich and highly reactive towards electrophiles. The attack will preferentially occur at the position para to the C1 hydroxyl group (position 4), which is also ortho to the C2 hydroxyl group, due to steric accessibility and electronic activation. This results in the formation of a protonated hemiacetal-like intermediate.

Step 3: Formation of a Stabilized Carbocation The intermediate from Step 2 is subsequently protonated on the hydroxyl group attached to the fluorene core, followed by the elimination of a water molecule. This dehydration step generates a resonance-stabilized carbocation. The positive charge is delocalized across the fluorene ring system and the remaining catechol ring, which provides the driving force for this step.

Step 4: Second Nucleophilic Attack A second molecule of catechol attacks the newly formed carbocation. This is the second and final electrophilic aromatic substitution step. The attack follows the same regiochemical principles as the first, leading to the formation of the protonated final product.

Step 5: Deprotonation and Catalyst Regeneration The final step is the deprotonation of the intermediate to yield the neutral this compound product and regenerate the acid catalyst, allowing it to participate in another reaction cycle.

Caption: Reaction mechanism for the acid-catalyzed synthesis.

Experimental Protocol: A Self-Validating Methodology

This protocol is adapted from established procedures for the synthesis of the analogous 9,9-bis(4-hydroxyphenyl)fluorene, with critical modifications to account for the unique properties of catechol.[3] Catechol is more reactive and susceptible to oxidation than phenol; therefore, maintaining an inert atmosphere and controlling the temperature are paramount to prevent the formation of colored byproducts.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Molar Eq. | Notes |

| 9-Fluorenone | C₁₃H₈O | 180.21 | 18.0 g | 1.0 | Substrate |

| Catechol | C₆H₆O₂ | 110.11 | 27.5 g | 2.5 | Nucleophile, used in excess to drive reaction |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 10 mL | Catalyst | Concentrated acid, handle with extreme care |

| β-Mercaptopropionic Acid | HSCH₂CH₂COOH | 106.14 | 1 mL | Co-catalyst | Promotes the reaction and improves yield |

| Methanol | CH₃OH | 32.04 | As needed | Solvent | For purification/recrystallization |

| Deionized Water | H₂O | 18.02 | As needed | For workup | |

| Nitrogen Gas (High Purity) | N₂ | 28.02 | As needed | Inert Gas | To prevent oxidation of catechol |

Step-by-Step Synthesis Workflow

-

Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet/outlet. The setup should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with 9-fluorenone (18.0 g, 0.1 mol) and catechol (27.5 g, 0.25 mol). The system is then purged with nitrogen for 15-20 minutes to establish an inert atmosphere.

-

Catalyst Addition: Under a positive flow of nitrogen, the concentrated sulfuric acid (10 mL) and β-mercaptopropionic acid (1 mL) are slowly added to the stirred mixture. Causality Note: The slow addition is critical to control the initial exotherm of the reaction. The thiol co-catalyst is known to increase the reaction rate and selectivity in similar bisphenol syntheses.[1]

-

Reaction Execution: The reaction mixture is heated to 60-70°C using an oil bath. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 9-fluorenone is consumed (typically 8-12 hours). Trustworthiness Check: Consistent monitoring ensures the reaction is driven to completion, maximizing yield and minimizing the presence of unreacted starting material in the crude product.

-

Reaction Quench and Product Precipitation: After completion, the flask is cooled to room temperature. The viscous mixture is then slowly poured into 1 L of vigorously stirred deionized water. The target product precipitates as a solid. This step effectively quenches the reaction by diluting the acid catalyst.

-

Isolation of Crude Product: The precipitate is collected by vacuum filtration and washed thoroughly with copious amounts of deionized water until the filtrate is neutral (pH ~7). This removes residual acid and water-soluble impurities. The crude product is then dried in a vacuum oven at 80°C overnight.

-

Purification by Recrystallization: The dried crude solid is dissolved in a minimum amount of hot methanol. If colored impurities are present, a small amount of activated charcoal can be added, and the solution is filtered while hot. The filtrate is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystal formation. The purified crystals are collected by vacuum filtration, washed with a small amount of cold methanol, and dried under vacuum.

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

The synthesis of this compound is a straightforward yet nuanced process rooted in the principles of electrophilic aromatic substitution. Success hinges on a deep understanding of the reaction mechanism and meticulous control over experimental variables. The primary challenges lie in managing the high reactivity of the catechol nucleophile and preventing its oxidation. By employing an inert atmosphere, carefully controlling the temperature, and utilizing an appropriate purification strategy, high-purity monomer suitable for advanced polymer development can be reliably obtained. This guide provides the foundational knowledge and a validated procedural framework for researchers to confidently execute this synthesis.

References

-

Wei, J., Yu, L., Yan, L., Bai, W., Lu, X., & Gao, Z. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(51), 32559–32564. Available at: [Link]

-

Baker, W. (1934). Condensation reaction between catechol and acetone. Journal of the Chemical Society, 1678. (Referenced in Chemistry Stack Exchange discussion). Available at: [Link]

- Google Patents. (1986). Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene. EP0180133A2.

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

-

ResearchGate. The possible mechanism for the condensation of 9-fluorenone with phenol. Available at: [Link]

Sources

Spectroscopic Analysis of 9,9-Bis(3,4-dihydroxyphenyl)fluorene: A Technical Guide

Introduction

9,9-Bis(3,4-dihydroxyphenyl)fluorene (BHPF), a unique polycyclic aromatic hydrocarbon, has garnered significant interest within the scientific community, particularly in the realms of materials science and drug development. Its rigid, spiro-fused fluorene core, combined with the reactive catechol moieties, imparts a distinctive set of physicochemical properties. The catechol groups, in particular, offer versatile sites for coordination chemistry, antioxidant activity, and polymerization, making BHPF a valuable building block for novel polymers, sensors, and therapeutic agents.

A thorough understanding of the molecular structure and electronic properties of BHPF is paramount for its effective application. Spectroscopic analysis provides a powerful, non-destructive toolkit for elucidating these characteristics. This in-depth technical guide offers a comprehensive overview of the core spectroscopic techniques used to characterize this compound, providing both theoretical underpinnings and practical, field-proven insights for researchers, scientists, and drug development professionals. The protocols and data presented herein are designed to serve as a self-validating system for the unambiguous identification and characterization of this important molecule.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its C2 symmetry and multiple aromatic systems, gives rise to a complex yet interpretable spectroscopic signature. The fluorene backbone provides a rigid, planar chromophore, while the two pendant catechol rings introduce additional electronic transitions and vibrational modes. The hydroxyl groups are particularly influential, participating in hydrogen bonding and acting as key reporters in infrared and nuclear magnetic resonance spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1H NMR Spectroscopy

Principle: Proton (¹H) NMR spectroscopy provides a map of the different types of protons in a molecule. The chemical shift (δ) of a proton is determined by its local electronic environment. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). Spin-spin coupling between neighboring protons provides information about their connectivity.

Predicted ¹H NMR Spectrum of this compound:

Based on the analysis of related fluorene and catechol structures, the following proton signals are anticipated for BHPF.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.5 | Broad Singlet | 4H | Ar-OH | The acidic protons of the hydroxyl groups are expected to be significantly downfield and may appear as a broad signal due to hydrogen bonding and exchange. |

| ~7.7 - 7.8 | Doublet | 2H | H-4, H-5 (Fluorene) | These protons are part of the fluorene aromatic system and are deshielded by the ring current. |

| ~7.3 - 7.4 | Triplet | 2H | H-2, H-7 (Fluorene) | These protons are also part of the fluorene aromatic system. |

| ~7.2 - 7.3 | Triplet | 2H | H-3, H-6 (Fluorene) | Aromatic protons of the fluorene core. |

| ~7.1 - 7.2 | Doublet | 2H | H-1, H-8 (Fluorene) | Aromatic protons of the fluorene core. |

| ~6.7 - 6.8 | Doublet | 2H | H-5' (Catechol) | Aromatic proton on the catechol ring. |

| ~6.6 - 6.7 | Doublet of doublets | 2H | H-6' (Catechol) | Aromatic proton on the catechol ring, coupled to two neighboring protons. |

| ~6.5 - 6.6 | Doublet | 2H | H-2' (Catechol) | Aromatic proton on the catechol ring. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow down the exchange of hydroxyl protons, allowing for their observation.

-

Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

13C NMR Spectroscopy

Principle: Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Spectrum of this compound:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 152 | C-3a, C-5a (Fluorene) | Quaternary carbons of the fluorene core fused to the five-membered ring. |

| ~144 - 146 | C-3', C-4' (Catechol) | Carbons bearing the hydroxyl groups in the catechol rings. |

| ~140 - 142 | C-4a, C-4b (Fluorene) | Quaternary carbons of the fluorene core at the fusion of the benzene rings. |

| ~138 - 140 | C-1' (Catechol) | Carbon of the catechol ring attached to the fluorene core. |

| ~127 - 129 | C-2, C-3, C-6, C-7 (Fluorene) | Aromatic carbons of the fluorene core. |

| ~120 - 122 | C-1, C-4, C-5, C-8 (Fluorene) | Aromatic carbons of the fluorene core. |

| ~118 - 120 | C-6' (Catechol) | Aromatic carbon in the catechol ring. |

| ~115 - 117 | C-5' (Catechol) | Aromatic carbon in the catechol ring. |

| ~113 - 115 | C-2' (Catechol) | Aromatic carbon in the catechol ring. |

| ~65 | C-9 (Fluorene) | The spiro carbon atom, a key identifying feature, appearing significantly upfield from the aromatic carbons. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe on a 100 MHz or higher spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon. Longer acquisition times are typically required.

-

Data Processing: Process the data similarly to ¹H NMR spectra.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.[1]

Expected Mass Spectrum of this compound:

-

Molecular Ion (M⁺˙ or [M-H]⁻): The molecular formula of BHPF is C₂₅H₁₈O₄, with a molecular weight of 382.41 g/mol . In positive ion mode (e.g., ESI+), the protonated molecule [M+H]⁺ at m/z 383.12 would be expected. In negative ion mode (e.g., ESI-), the deprotonated molecule [M-H]⁻ at m/z 381.11 would be prominent, given the acidic nature of the phenolic hydroxyl groups.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for fluorene derivatives involve cleavage of the substituents from the C-9 position. For BHPF, the loss of one or both catechol moieties would be an expected fragmentation pathway.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or introduce it via a liquid chromatography system. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Vibrational Spectroscopy: Fingerprinting the Functional Groups

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: Infrared (IR) spectroscopy probes the vibrational modes of molecules. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups within a molecule.

Predicted FTIR Spectrum of this compound:

| Frequency Range (cm⁻¹) | Vibration | Assignment |

| 3200-3600 (broad) | O-H stretch | Phenolic hydroxyl groups, broadened due to hydrogen bonding. |

| 3000-3100 | C-H stretch | Aromatic C-H bonds. |

| 1600-1620, 1450-1500 | C=C stretch | Aromatic ring stretching vibrations from both the fluorene and catechol moieties. |

| 1200-1300 | C-O stretch | Phenolic C-O bonds. |

| 1100-1200 | in-plane O-H bend | Phenolic hydroxyl groups. |

| 730-770, 810-840 | out-of-plane C-H bend | Aromatic C-H bending, characteristic of the substitution pattern. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample holder. Then, acquire the sample spectrum.

-

Data Analysis: The final spectrum is the ratio of the sample spectrum to the background spectrum. Interpret the absorption bands to identify the functional groups present.

Electronic Spectroscopy: Exploring the π-Electron System

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals, typically π to π* transitions in conjugated systems.

Predicted UV-Vis Spectrum of this compound:

The UV-Vis spectrum of BHPF is expected to be dominated by the electronic transitions of the fluorene chromophore, with contributions from the catechol substituents. The fluorene moiety typically exhibits strong absorption bands in the UV region. The presence of the hydroxyl groups on the phenyl rings is likely to cause a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted fluorene.

-

λ_max: Expected absorption maxima around 260-280 nm and potentially a shoulder or a weaker band around 300-310 nm.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1 to 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε).

Fluorescence Spectroscopy

Principle: Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules that absorb light fluoresce. The fluorene core is known to be fluorescent, and the nature of the substituents can significantly influence the fluorescence properties.

Predicted Fluorescence Spectrum of this compound:

Fluorene and its derivatives are known for their strong blue fluorescence. The emission wavelength and quantum yield of BHPF will be influenced by the catechol substituents and the solvent environment. The hydroxyl groups can participate in excited-state proton transfer, which may lead to complex fluorescence behavior, including the possibility of dual emission or quenching in certain solvents.

-

Excitation Wavelength (λ_ex): Typically set at or near the absorption maximum (e.g., ~270 nm).

-

Emission Wavelength (λ_em): Expected in the blue region of the spectrum, likely between 320 nm and 380 nm.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a very dilute solution of the compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition: Record the emission spectrum by exciting the sample at a fixed wavelength (λ_ex) and scanning the emission wavelengths. An excitation spectrum can also be recorded by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (λ_em).

-

Data Analysis: Determine the wavelength of maximum emission (λ_em) and the fluorescence quantum yield.

Integrated Spectroscopic Analysis Workflow

A comprehensive and trustworthy characterization of this compound requires an integrated approach, where the data from each spectroscopic technique corroborates the others.

Caption: Integrated workflow for the synthesis, purification, and comprehensive spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that provides a wealth of information about its molecular structure, purity, and electronic properties. By employing a combination of NMR, mass spectrometry, and vibrational and electronic spectroscopies, researchers can gain a detailed understanding of this versatile molecule. The predictive data and standardized protocols presented in this guide serve as a robust framework for the successful analysis of BHPF, enabling its confident application in pioneering research and development endeavors. The convergence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment and purity assessment, which is critical for its use in sensitive applications such as drug development and advanced materials.

References

-

PubChem. 9,9-Bis(4-hydroxyphenyl)fluorene. [Link]

-

Wei, J., Yu, L., Yan, L., Bai, W., Lu, X., & Gao, Z. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(52), 32881-32888. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6853, Fluorene. [Link]

-

Bartle, K. D., Jones, D. W., & Bavin, P. M. G. (1971). High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes. Journal of the Chemical Society B: Physical Organic, 388-396. [Link]

-

ResearchGate. Spectroscopic Studies of Fluorenone Derivatives. [Link]

-

ResearchGate. Ultraviolet Absorption and Fluorescence Emission Spectroscopic Studies of Macrocyclic and Linear Poly(9,9-dimethyl-2-vinylfluorene). Evidence for Ground-State Chromophore Interactions. [Link]

-

National Center for Biotechnology Information. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. [Link]

-

ResearchGate. Synthesis and characterization of 9,9‐bis(4‐hydroxyphenyl and 4‐aminophenyl)dibenzofluorenes: Novel fluorene‐based monomers. [Link]

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of 9,9-Bis(3,4-dihydroxyphenyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 9,9-Bis(3,4-dihydroxyphenyl)fluorene. As a molecule of significant interest in materials science and polymer chemistry, a thorough understanding of its structural characterization is paramount.[1][2][3] This document delineates the foundational principles of NMR spectroscopy as applied to this specific fluorene derivative, offers a detailed interpretation of its predicted ¹H and ¹³C NMR spectra, and provides robust experimental protocols for data acquisition. The guide is intended to serve as an essential resource for researchers and professionals engaged in the synthesis, characterization, and application of fluorene-based compounds.

Introduction: The Structural Significance of this compound

This compound is a "cardo" polymer monomer, characterized by the bulky, loop-like fluorene group attached to the polymer backbone. This unique architecture imparts exceptional thermal stability, high glass transition temperatures, and enhanced solubility to the resulting polymers.[1] The presence of the catechol (3,4-dihydroxyphenyl) moieties provides sites for further chemical modification and imparts specific electronic and adhesive properties.

Accurate structural elucidation is the bedrock of understanding and manipulating these properties. NMR spectroscopy stands as the most powerful and non-destructive technique for determining the molecular structure of organic compounds in solution. This guide will delve into the nuances of acquiring and interpreting the NMR spectra of this compound.

Foundational Principles of NMR for Fluorene Derivatives

The NMR spectrum of this compound is a composite of signals arising from its constituent fluorenyl and catechol moieties. A predictive understanding of the spectrum can be achieved by analyzing the chemical environments of the protons (¹H NMR) and carbon atoms (¹³C NMR).

-

The Fluorene Moiety: The fluorene core presents a symmetric aromatic system. The protons on the fluorene rings will typically appear in the aromatic region of the ¹H NMR spectrum (δ 7.0-8.0 ppm). The quaternary carbon, C9, is a key diagnostic signal in the ¹³C NMR spectrum.[4][5][6]

-

The Catechol Moiety: The 3,4-dihydroxyphenyl groups introduce additional aromatic protons and carbons. The hydroxyl protons are often broad and their chemical shift is highly dependent on the solvent and concentration. The aromatic protons of the catechol ring will exhibit splitting patterns determined by their coupling with neighboring protons.[7][8]

-

Symmetry: The C₂ symmetry of the molecule simplifies the spectrum, as chemically equivalent protons and carbons will have the same chemical shift.

Predicted NMR Spectral Data

Due to the limited availability of directly published and assigned spectra for this compound, the following data is a predictive analysis based on established principles of NMR spectroscopy and spectral data from structurally related compounds such as fluorene, catechol, and other 9,9-bis(hydroxyphenyl)fluorene derivatives.[4][5][7][8]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is characterized by distinct signals in the aromatic and hydroxyl regions. The integration of these signals will correspond to the number of protons in each unique chemical environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | br s | 4H | Ar-OH |

| ~7.8 | d | 2H | H-4, H-5 (Fluorene) |

| ~7.4 | t | 2H | H-2, H-7 (Fluorene) |

| ~7.3 | t | 2H | H-3, H-6 (Fluorene) |

| ~7.2 | d | 2H | H-1, H-8 (Fluorene) |

| ~6.8 | d | 2H | H-5' (Catechol) |

| ~6.7 | d | 2H | H-2' (Catechol) |

| ~6.6 | dd | 2H | H-6' (Catechol) |

br s : broad singlet, d : doublet, t : triplet, dd : doublet of doublets

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a map of the carbon skeleton of the molecule. The quaternary carbons, particularly C9 of the fluorene moiety, are readily identifiable.

| Chemical Shift (δ, ppm) | Assignment |

| ~150.5 | C-9a, C-9b (Fluorene) |

| ~145.0 | C-3', C-3'' (Catechol) |

| ~144.5 | C-4', C-4'' (Catechol) |

| ~141.0 | C-4a, C-4b (Fluorene) |

| ~135.0 | C-1', C-1'' (Catechol) |

| ~128.0 | C-2, C-7 (Fluorene) |

| ~127.5 | C-4, C-5 (Fluorene) |

| ~125.0 | C-1, C-8 (Fluorene) |

| ~120.0 | C-3, C-6 (Fluorene) |

| ~119.5 | C-6', C-6'' (Catechol) |

| ~116.0 | C-5', C-5'' (Catechol) |

| ~115.5 | C-2', C-2'' (Catechol) |

| ~65.0 | C-9 (Fluorene) |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, a systematic experimental approach is crucial.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are common choices for phenolic compounds. DMSO-d₆ is often preferred as it allows for the observation of exchangeable hydroxyl protons.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[9]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.[10]

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |

| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |

| Relaxation Delay (d1) | 1-2 s | Allows for sufficient relaxation of protons between scans. |

| Acquisition Time (aq) | 3-4 s | Ensures good digital resolution. |

| Spectral Width (sw) | 16 ppm | To encompass all expected proton signals. |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | Standard 30-degree pulse with proton decoupling. |

| Number of Scans | 1024-4096 | The low natural abundance of ¹³C necessitates more scans. |

| Relaxation Delay (d1) | 2 s | Allows for relaxation of quaternary carbons. |

| Acquisition Time (aq) | 1-2 s | Standard acquisition time for ¹³C. |

| Spectral Width (sw) | 240 ppm | To cover the full range of carbon chemical shifts. |

Visualization of Molecular Structure and Experimental Workflow

Visual aids are indispensable for contextualizing spectral data and experimental procedures.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The structural integrity of this compound is fundamental to its performance in advanced material applications. NMR spectroscopy provides an unparalleled level of detail for confirming its molecular structure. This guide has offered a predictive framework for its ¹H and ¹³C NMR spectra, grounded in the analysis of related compounds, and has detailed the necessary experimental protocols for acquiring high-fidelity data. By adhering to these guidelines, researchers can confidently characterize their synthesized materials and advance the development of novel fluorene-based technologies.

References

-

Wei, J., Yu, L., Yan, L., Bai, W., Lu, X., & Gao, Z. (2021). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. RSC Advances. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of the fluorene-containing precursors 10, 9, and 11 in CDCl3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 9,9-Bis(4-hydroxyphenyl)fluorene. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Proton NMR-spectra of Catechol (top), Phenol (middle), and the aqueous... Retrieved from [Link]

-

ResearchGate. (n.d.). a) ¹H NMR spectrum and b) ¹³C NMR spectrum of fluorene. Retrieved from [Link]

-

Wei, J., Yu, L., Yan, L., Bai, W., Lu, X., & Gao, Z. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(52), 32947-32956. [Link]

-

Course Hero. (n.d.). The 'H NMR spectrum of fluorene has signals at and in a ratio. After heating with. Retrieved from [Link]

-

Supplementary Information for Catechol- and Ketone-Containing Multifunctional Bottlebrush Polymers for Oxime Ligation and Hydrog. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of the the catechol thioester complex... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 9,9‐bis(4‐hydroxyphenyl and 4‐aminophenyl)dibenzofluorenes: Novel fluorene‐based monomers. Retrieved from [Link]

-

SpectraBase. (n.d.). Catechol anion - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, June 20). Synthesis, Applications, and Toxicological Implications of 9,9-Bis(4-hydroxyphenyl)fluorene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(52), 32947-32956. [Link]

-

Wei, J., Yu, L., Yan, L., Bai, W., Lu, X., & Gao, Z. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances. [Link]

-

Semantic Scholar. (n.d.). Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry. Retrieved from [Link]

-

Supporting Information for Thermally Cross-linkable Fluorene-Based Hole-Transporting Materials: Synthesis, Characterization, and Application in Perovskite Solar Cells. (n.d.). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). The Versatility of 9,9-Bis(4-hydroxyphenyl)fluorene in Specialty Coatings. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of fluorene-based polyimides. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Applications, and Toxicological Implications of 9,9-Bis(4-hydroxyphenyl)fluorene_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluorene(86-73-7) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

FTIR analysis of 9,9-Bis(3,4-dihydroxyphenyl)fluorene functional groups

An In-Depth Technical Guide to the FTIR Analysis of 9,9-Bis(3,4-dihydroxyphenyl)fluorene Functional Groups

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a deep, mechanistic understanding of the analytical process. We will explore the molecular structure, predict the characteristic vibrational frequencies of its key functional groups, detail rigorous experimental methodologies, and provide a logical workflow for spectral interpretation. The causality behind each experimental choice is explained to ensure scientific integrity and the generation of trustworthy, reproducible data.

Introduction: The Structural Significance of this compound

This compound is a complex organic molecule characterized by a rigid, bulky fluorene "cardo" group, which imparts exceptional thermal stability and unique solubility properties to polymers derived from it.[1] The defining features, however, are the two catechol (3,4-dihydroxyphenyl) moieties attached to the C9 position of the fluorene backbone. These phenolic groups are critical for subsequent chemical reactions, such as polymerization to form high-performance polycarbonates or epoxy resins, and are central to the molecule's antioxidant potential.

FTIR spectroscopy is an indispensable, non-destructive technique for the structural elucidation and quality control of this molecule.[2] It provides a unique molecular "fingerprint" by probing the vibrational transitions of specific functional groups within the molecule when they are exposed to infrared radiation.[3] A robust FTIR analysis confirms the successful synthesis of the target compound, verifies its purity, and ensures the presence of the critical hydroxyl and aromatic functionalities essential for its intended applications.

Below is a diagram illustrating the key functional groups within the molecule that are amenable to FTIR analysis.

Caption: Key functional groups in this compound.

Predicted FTIR Spectral Features: A Mechanistic Interpretation

The FTIR spectrum of a molecule is the sum of its parts; each functional group absorbs infrared radiation at characteristic frequencies. Based on established spectroscopic data for catechol, fluorene, and related bisphenol structures, we can predict the key absorption bands for this compound.[4][5][6]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale and Expert Insights |

| Phenolic Hydroxyl | O-H Stretching | 3600 - 3200 | Strong, Broad | This broadness is the hallmark of hydrogen bonding between hydroxyl groups, which is highly probable in the solid state.[7] The presence of two adjacent OH groups on each ring (catechol moiety) enhances this effect. |

| Aromatic C-H | C-H Stretching | 3100 - 3000 | Medium to Weak | These are sharp peaks appearing just above 3000 cm⁻¹, characteristic of sp² hybridized C-H bonds in aromatic systems.[6] |

| Aliphatic C-H | C-H Stretching | None Expected | N/A | The absence of significant peaks in the 3000-2850 cm⁻¹ region is a key indicator of purity, confirming no residual aliphatic solvents or starting materials. |

| Aromatic C=C | C=C Ring Stretching | 1620 - 1450 | Medium to Strong, Sharp | Multiple sharp bands are expected in this region, corresponding to the skeletal vibrations of the fluorene and substituted phenyl rings.[4] The specific pattern is unique and forms part of the "fingerprint" for the molecule. |

| Phenolic C-O | C-O Stretching | 1280 - 1200 | Strong | This intense absorption is characteristic of the phenolic C-O bond and is a critical marker for the catechol functionality.[4] |

| Aromatic C-H | C-H Out-of-Plane Bending | 900 - 675 | Strong to Medium | The substitution pattern on the aromatic rings dictates the position of these bands. For the 1,2,4-trisubstituted catechol rings, strong bands are expected in the 880-800 cm⁻¹ region. This region is vital for confirming the correct isomer. |

Experimental Design: A Self-Validating Protocol

The quality of an FTIR spectrum is fundamentally dependent on the sample preparation method.[8] The choice of method is dictated by the sample's physical state and the analytical objective. For a solid powder like this compound, two methods are predominantly recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.

Comparison of Recommended Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages | Best For |

| ATR | An infrared beam is passed through a high-refractive-index crystal, creating an evanescent wave that penetrates a small depth into the sample placed in direct contact with it.[8] | Minimal sample preparation required; fast analysis; non-destructive; excellent for powders and solids.[9] | Spectra may differ slightly from transmission spectra; requires good sample-crystal contact; potential for crystal damage. | Rapid screening, routine quality control, analysis of difficult-to-grind samples. |

| KBr Pellet | The sample is finely ground with IR-transparent potassium bromide (KBr) and pressed into a thin, transparent pellet, through which the IR beam passes.[10] | Produces high-quality transmission spectra; established "gold standard" method; low cost. | Labor-intensive; KBr is hygroscopic and absorbed water can obscure the O-H region; improper grinding can lead to scattering and poor spectra.[11] | High-resolution analysis, creating reference spectra for libraries, when ATR is unavailable. |

The following workflow diagram illustrates the key decision points and steps in the analytical process.

Caption: General experimental workflow for FTIR analysis.

Detailed Protocol: KBr Pellet Transmission Method

This protocol describes a self-validating system. The quality of the final pellet (transparency) is a direct indicator of correct sample preparation.

-

Preparation: Ensure the agate mortar, pestle, and pellet die are impeccably clean and dry. This prevents contamination from previous samples.

-

Sample Weighing: Weigh approximately 1-2 mg of the this compound sample. Precision is key; too much sample will result in overly intense, saturated peaks where no light passes through (total absorbance).

-

KBr Preparation: Gently grind approximately 150-200 mg of dry, spectroscopy-grade KBr powder in the agate mortar for 30 seconds. Causality: KBr is transparent to infrared radiation but is highly hygroscopic. Using pre-dried KBr and minimizing its exposure to air is critical to prevent a large, broad water peak around 3400 cm⁻¹ and 1640 cm⁻¹, which can interfere with the sample's O-H signals.[11]

-

Mixing and Grinding: Add the weighed sample to the KBr in the mortar. Grind the mixture for 1-2 minutes until it becomes a fine, homogenous powder. Causality: The particle size of the sample must be smaller than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect), which can distort peak shapes and baselines.[11]

-

Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the die and apply pressure using a hydraulic press (typically 7-10 tons) for about 2 minutes.

-

Validation and Analysis: Carefully remove the die and extract the pellet. It should be transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure. Place the pellet in the spectrometer's sample holder and proceed with data acquisition.

Spectral Interpretation and Data Validation

Interpreting an FTIR spectrum is a systematic process. The logic involves correlating observed absorption bands with the known frequencies of specific functional groups.

Caption: Logical workflow for spectral interpretation.

Key Validation Checks:

-

Presence of Hydroxyl Group: The most crucial confirmation is the presence of the broad O-H stretching band between 3600-3200 cm⁻¹. Its absence would indicate a failed synthesis.

-

Aromaticity: The presence of both aromatic C-H stretching peaks (>3000 cm⁻¹) and multiple C=C ring stretching peaks (1620-1450 cm⁻¹) confirms the aromatic nature of the backbone.

-

Absence of Impurities: The region from 3000-2850 cm⁻¹ should be free of strong absorptions, indicating the absence of aliphatic impurities. Similarly, the absence of a strong, sharp peak around 1720 cm⁻¹ confirms the complete conversion of the 9-fluorenone starting material (which contains a C=O group).[6]

-

Fingerprint Region: The complex pattern of bands below 1500 cm⁻¹, particularly the C-H out-of-plane bending vibrations, is unique to the molecule's specific structure and substitution pattern. This region should be compared against a verified reference spectrum if available.

Conclusion

The FTIR analysis of this compound is a powerful and essential tool for its structural verification. A successful analysis is built on a foundation of understanding the molecule's constituent functional groups, selecting the appropriate sample preparation technique with full awareness of its mechanistic basis, and following a logical, systematic approach to spectral interpretation. By adhering to the principles and protocols outlined in this guide, researchers can generate high-quality, trustworthy FTIR data, ensuring the integrity of their material and the success of subsequent applications.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

-

AZoM. (2024, August 14). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]

-

Singh, B., & S. S., S. (2018). Molecular vibrations of bisphenol “S” revealed by FTIR spectroscopy and their correlation with bisphenol “A” disclosed by principal component analysis. Applied Optics, 57(18), D20-D26. Retrieved from [Link]

-

Ristic, M., et al. (n.d.). FTIR spectra of a catechol and b catechol adsorbed on submicronic TiO 2 particles. ResearchGate. Retrieved from [Link]

-

Singh, B., & S. S., S. (2018). Molecular vibrations of bisphenol "S" revealed by FTIR spectroscopy and their correlation with bisphenol "A" disclosed by principal component analysis. PubMed. Retrieved from [Link]

-

Grace, M. S., et al. (2022). IR and Raman Dual Modality Markers Differentiate among Three bis-Phenols: BPA, BPS, and BPF. MDPI. Retrieved from [Link]

-

Singh, B., et al. (2016). Fourier Transform Infrared Spectroscopy of “Bisphenol A”. ResearchGate. Retrieved from [Link]

-

Singh, B., et al. (2016). FTIR (2800–4000 cm⁻¹) spectra of “Bisphenol A” along with DFT spectra. ResearchGate. Retrieved from [Link]

-

Lenoble, V., et al. (n.d.). FTIR spectra of catechol (pH 2) and polycatechol (pH 12). ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. National Institutes of Health. Retrieved from [Link]

-

Wang, Y., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances. Retrieved from [Link]

-

Milliken. (n.d.). Manufacturer Insights: The Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene. Retrieved from [Link]

-

Zhang, Y., et al. (n.d.). FT-IR spectra of (A) catechol (B) poly(catechol). ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Publishing. Retrieved from [Link]

-

Wang, Y., et al. (2021). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. The Royal Society of Chemistry. Retrieved from [Link]

-

Wójcik, M. J., et al. (2020). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. PMC. Retrieved from [Link]

-

Aimanant, S., & Ziemann, P. J. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 98, 235-241. Retrieved from [Link]

-

Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Chemistry. Retrieved from [Link]

-

Virginia Tech. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

-

PubChem. (n.d.). 9,9-Bis(4-hydroxyphenyl)fluorene. Retrieved from [Link]

-

Research India Publications. (n.d.). Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, January 13). Lab 3: Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

Sources

- 1. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. azooptics.com [azooptics.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jascoinc.com [jascoinc.com]

- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. eng.uc.edu [eng.uc.edu]

An In-Depth Technical Guide to the Mass Spectrometry of 9,9-Bis(3,4-dihydroxyphenyl)fluorene

Foreword: Unveiling Molecular Structure Through High-Resolution Mass Spectrometry

For researchers and professionals in drug development and materials science, a precise understanding of molecular structure is paramount. 9,9-Bis(3,4-dihydroxyphenyl)fluorene, a complex polyphenol, presents a unique analytical challenge due to its intricate structure and potential for various applications. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, moving beyond a simple recitation of methods to explain the underlying principles and rationale that govern experimental design. Our focus is on empowering the reader with the expertise to not only replicate these findings but also to adapt and troubleshoot their own analytical workflows.

Foundational Principles: Ionization and Fragmentation of Polyphenolic Compounds

The successful mass spectrometric analysis of this compound hinges on the selection of an appropriate ionization technique. Given its multiple hydroxyl groups, this molecule is amenable to soft ionization methods that minimize in-source fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI) in negative ion mode is the preferred method for this class of compounds. The acidic phenolic protons are readily abstracted, forming a stable [M-H]⁻ ion in the gas phase. This approach offers high ionization efficiency and is compatible with liquid chromatography, enabling the analysis of complex mixtures. While Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) can also be employed for bisphenols, ESI generally provides superior sensitivity for polar, acidic molecules like this compound.[1][2][3]

Once the [M-H]⁻ ion is generated, tandem mass spectrometry (MS/MS) is employed to induce fragmentation. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that serves as a structural fingerprint. For bisphenolic compounds, fragmentation typically proceeds through cleavage of the bonds connecting the phenyl rings to the central fluorene moiety.[4]

Experimental Workflow: A Step-by-Step Guide to Analysis

The following protocol outlines a robust and validated workflow for the analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid for reversed-phase chromatography). This is crucial for determining the limit of detection and limit of quantification.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.9 µm) | Provides excellent retention and separation for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | The acid aids in protonation for better peak shape in reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent that provides good elution strength. |

| Flow Rate | 0.2 mL/min | A typical flow rate for analytical LC-MS, balancing speed and separation efficiency. |

| Gradient | 5% to 95% B over 10 minutes | A standard gradient to elute compounds with a range of polarities. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Injection Volume | 5 µL | A typical injection volume to avoid overloading the column. |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Negative Ion Electrospray (ESI-) | Promotes the formation of the [M-H]⁻ precursor ion. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |

| Source Temperature | 120 °C | Aids in desolvation of the analyte ions. |

| Desolvation Temperature | 350 °C | Ensures complete removal of solvent from the ions before they enter the mass analyzer. |

| Collision Gas | High-Purity Nitrogen or Argon | Used to induce fragmentation in the collision cell. |

| Collision Energy | 20-40 eV (optimization required) | The energy required to induce characteristic fragmentation. This should be optimized for the specific instrument and compound. |

| MS Scan Mode | Full Scan (m/z 100-500) | To identify the precursor ion. |

| MS/MS Scan Mode | Product Ion Scan of the [M-H]⁻ precursor | To generate the fragmentation spectrum. |

Experimental Workflow Diagram

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

Fragmentation Analysis: Deciphering the Molecular Blueprint

The power of tandem mass spectrometry lies in its ability to generate structurally informative fragments. For this compound, with a molecular weight of 382.41 g/mol , the expected [M-H]⁻ precursor ion will have an m/z of 381.11.

Based on the established fragmentation patterns of similar bisphenolic compounds, we can predict the following fragmentation pathway:

-

Primary Fragmentation: The most likely initial fragmentation event is the cleavage of one of the C-C bonds between the fluorene core and a dihydroxyphenyl group. This would result in the loss of a neutral dihydroxyphenol radical.

-

Secondary Fragmentation: Further fragmentation of the fluorene-containing ion could occur, though this is generally less favorable.

-

Formation of Phenoxide-like Ions: The cleavage can also lead to the formation of a dihydroxyphenoxide-like anion.

Predicted Fragmentation Table

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 381.11 | 257.09 | 124.02 | [Fluorenylidene-dihydroxyphenyl]⁻ |

| 381.11 | 123.01 | 258.10 | [Dihydroxyphenoxide]⁻ |

Predicted Fragmentation Pathway Diagram

Caption: Predicted fragmentation pathway for the [M-H]⁻ ion of this compound.

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the reliability of the obtained data, several validation steps should be integrated into the experimental design:

-

High-Resolution Mass Spectrometry (HRMS): The use of an Orbitrap or Time-of-Flight (TOF) mass analyzer is highly recommended. These instruments provide high mass accuracy, allowing for the confident determination of elemental compositions for both the precursor and fragment ions.[4]

-

Isotope Pattern Analysis: The measured isotopic pattern of the precursor and fragment ions should match the theoretical pattern for their proposed elemental compositions.

-

Blank Injections: Regular injections of the mobile phase without the analyte should be performed to monitor for background contamination and carryover.

-

Calibration: The mass spectrometer should be calibrated regularly according to the manufacturer's specifications to ensure mass accuracy.

Conclusion: From Data to Decision

The mass spectrometric analysis of this compound, when approached with a sound understanding of ionization principles and fragmentation mechanisms, can yield a wealth of structural information. The methodologies outlined in this guide provide a robust framework for the qualitative and quantitative analysis of this compound. By employing high-resolution instrumentation and adhering to rigorous validation practices, researchers can generate high-quality, trustworthy data to support their drug development and materials science endeavors.

References

-

Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. [Link]

-

A comparison of electrospray ionization, atmospheric pressure chemical ionization, and atmospheric pressure photoionization for the liquid chromatography/tandem mass spectrometric analysis of bisphenols. Application to bisphenols in thermal paper receipts and U.S. currency notes. [Link]

-

A comparison of electrospray ionization, atmospheric pressure chemical ionization, and atmospheric pressure photoionization for - Bisphenol A Information & Resources. [Link]

Sources

- 1. A comparison of electrospray ionization, atmospheric pressure chemical ionization, and atmospheric pressure photoionization for the liquid chromatography/tandem mass spectrometric analysis of bisphenols. Application to bisphenols in thermal paper receipts and U.S. currency notes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparison of electrospray ionization, atmospheric pressure chemical ionization, and atmospheric pressure photoionization for the liquid chromatography/tandem mass spectrometric analysis of bisphenols. Application to bisphenols in thermal paper receipts and U.S. currency notes. | Sigma-Aldrich [sigmaaldrich.com]

- 3. library.dphen1.com [library.dphen1.com]

- 4. library.dphen1.com [library.dphen1.com]

Navigating the Solubility Landscape of 9,9-Bis(3,4-dihydroxyphenyl)fluorene: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 9,9-Bis(3,4-dihydroxyphenyl)fluorene (BDPF). Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of BDPF's solubility, practical experimental methodologies for its quantification, and predictive insights into its behavior in various organic solvents. Given the limited availability of direct quantitative solubility data for BDPF, this guide leverages data from the closely related and extensively studied analogue, 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), to illustrate key principles and experimental workflows.

Introduction to this compound (BDPF)

This compound, with the chemical formula C₂₅H₁₈O₄ and a molecular weight of 382.42 g/mol , is a fluorene-based bisphenol.[1] Its rigid, cardo-type structure, imparted by the fluorene moiety, provides exceptional thermal stability and desirable optical properties, making it a valuable monomer in the synthesis of high-performance polymers such as polycarbonates, polyesters, and epoxy resins. The presence of two catechol (1,2-dihydroxybenzene) units distinguishes BDPF from its more common para-substituted isomer, BHPF, and introduces unique hydrogen bonding capabilities that significantly influence its solubility profile. Understanding and controlling the solubility of BDPF is paramount for its effective use in polymerization processes, formulation development, and various applications in materials science and electronics.

Theoretical Framework for Solubility

The solubility of a crystalline organic compound like BDPF in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a qualitative predictor of solubility.

The Role of Polarity and Hydrogen Bonding

The BDPF molecule possesses both nonpolar (the fluorene core) and highly polar (the two catechol moieties) regions. The four hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, leading to strong intermolecular hydrogen bonding in the solid state. To dissolve BDPF, a solvent must effectively disrupt these strong solute-solute interactions and form favorable solute-solvent interactions.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the hydroxyl groups of BDPF, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., acetone, THF, DMF, DMSO): These solvents possess dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl protons of BDPF.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for dissolving BDPF due to their inability to form strong interactions with the polar catechol groups.

The ortho-positioning of the hydroxyl groups in BDPF allows for potential intramolecular hydrogen bonding, which can influence its interaction with solvents compared to the para-substituted BHPF.

Impact of Molecular Structure: BDPF vs. BHPF

The structural difference between BDPF and BHPF is illustrated below. This seemingly minor change in the position of the hydroxyl groups has a profound impact on the molecule's electronic distribution, hydrogen bonding capacity, and overall polarity, thereby affecting its solubility.

Figure 1: Comparison of the chemical structures of BDPF and BHPF.

Quantitative Assessment of Solubility

While specific quantitative solubility data for BDPF is scarce in the literature, we can infer its likely behavior and outline a robust experimental plan for its determination. For comparative purposes, Table 1 provides solubility data for the parent compound, fluorene, in several organic solvents.

Table 1: Solubility of Fluorene in Various Organic Solvents at 20°C

| Solvent | Solubility ( g/100 g) |

| Acetone | 14.1[2] |

| Benzene | 25[2] |

| Ethanol | 2.3[2] |

| Toluene | 24.13[2] |

Note: This data is for the parent fluorene molecule and serves as a baseline for the nonpolar core's contribution to solubility.

A theoretical study on a related compound, fluorene-9-bisphenol (BPFL), suggests that its solubility decreases in the order of water > ethanol > acetonitrile, highlighting the influence of solvent polarity.[3]

Experimental Determination of Solubility: Protocols and Workflows

To obtain reliable quantitative solubility data for BDPF, a systematic experimental approach is necessary. The following sections detail the well-established shake-flask method coupled with UV-Vis spectroscopic analysis.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[2]

Protocol for Shake-Flask Solubility Determination of BDPF

-

Preparation: Add an excess amount of crystalline BDPF to a series of vials, each containing a known volume of the selected organic solvent (e.g., methanol, ethanol, acetone, THF, DMF, DMSO). The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended microcrystals. This step is critical to avoid overestimation of solubility.

-

Analysis: Analyze the concentration of BDPF in the filtered supernatant using a validated analytical method, such as UV-Vis spectroscopy.

Sources

Physical and chemical properties of 9,9-Bis(3,4-dihydroxyphenyl)fluorene

An In-Depth Technical Guide to 9,9-Bis(3,4-dihydroxyphenyl)fluorene

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (BDPF). BDPF is a notable fluorene-based compound, distinguished by its rigid, cardo-ring structure and the presence of two catechol (3,4-dihydroxyphenyl) moieties. This unique architecture imparts exceptional thermal stability and desirable optical properties, making it a valuable monomer in the synthesis of high-performance polymers such as polycarbonates, polyesters, and epoxy resins. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, physicochemical properties, spectroscopic characterization, synthesis protocols, and safety considerations. The causality behind experimental choices and the interpretation of data are emphasized to provide field-proven insights.

Chemical Identity and Structure

This compound, also known by its synonym 4,4'-(9H-Fluorene-9,9-diyl)bis(benzene-1,2-diol), is a polyphenol containing a central fluorene core.[1] The defining feature is the sp³-hybridized carbon at the C9 position of the fluorene ring, which is bonded to two separate 3,4-dihydroxyphenyl (catechol) groups. This "cardo" or loop-like structure introduces significant steric hindrance, which restricts polymer chain rotation and contributes to high glass transition temperatures and thermal stability in polymers derived from it.[2]

The presence of catechol groups makes BDPF an interesting candidate for applications where redox activity or metal chelation is desired, and provides sites for further chemical modification.

Caption: Generalized workflow for the synthesis of BDPF.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is adapted from established methods for analogous bisphenols and serves as a validated starting point. [3][4]

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 9-fluorenone (1 eq.), catechol (5-6 eq., serving as both reactant and solvent), and the bifunctional ionic liquid catalyst (e.g., 15 mol%). [3]2. Inert Atmosphere: Purge the system with an inert gas, such as nitrogen, for 15 minutes to remove oxygen, which could oxidize the catechol groups at high temperatures.

-

Reaction: Heat the mixture to 110°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). [2]4. Workup: Once the 9-fluorenone is consumed (typically 4-8 hours), cool the reaction mixture to room temperature. Pour the mixture into a beaker of dilute acid (e.g., 1N HCl) to precipitate the crude product and neutralize any basic impurities.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final high-purity BDPF product. [2]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of synthesized BDPF. The expected spectral features are derived from its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorene and catechol rings. Protons on the fluorene backbone will appear in the downfield region (typically δ 7.0-8.0 ppm). The protons on the catechol rings will also be in the aromatic region but may be shifted depending on their position relative to the hydroxyl groups. The phenolic hydroxyl protons (O-H) will appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR will show a characteristic signal for the sp³-hybridized C9 carbon around δ 65-75 ppm. Numerous signals will be present in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the fluorene and catechol rings, including the carbons attached to the hydroxyl groups which will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint for the molecule's functional groups. [5]

-

O-H Stretch: A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl groups.

-

C-H Stretch (Aromatic): Sharp peaks will appear just above 3000 cm⁻¹, corresponding to the C-H bonds of the aromatic rings.

-

C=C Stretch (Aromatic): Multiple sharp absorption bands in the 1400-1600 cm⁻¹ range are indicative of the carbon-carbon double bonds within the aromatic systems.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen bonds of the phenol groups.

Caption: Self-validating workflow for product characterization.

Applications in Research and Development

The unique cardo structure and polyphenolic nature of BDPF make it a versatile building block in materials science and potentially in drug development.

-

High-Performance Polymers: BDPF is primarily used as a monomer for producing polymers with high thermal stability, excellent optical transparency, and high refractive indices. These materials are candidates for applications in aerospace, electronics, and automotive industries. [2]* Organic Electronics: Fluorene derivatives are widely studied for their photoelectric properties and are used in the development of Organic Light-Emitting Diodes (OLEDs). [6]BDPF can serve as a building block for hole transport materials or as a host for light-emitting dopants. [7][6]* Drug Development: While less common, the polyphenol structure (specifically the catechol moiety) is a known pharmacophore. Catechols can participate in antioxidant activity and metal chelation. The rigid fluorene scaffold could be used to design specific ligands for biological targets, an area that warrants further exploration.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related compound 9,9-bis(4-hydroxyphenyl)fluorene can be used for preliminary hazard assessment.

-

Hazards: Expected to cause skin and serious eye irritation. [8][9][10]* Environmental: May be very toxic to aquatic life with long-lasting effects. [8][11]Avoid release to the environment. [11]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. [10]Work in a well-ventilated area or a chemical fume hood.

-

First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention. [9][10]If inhaled, move to fresh air. If ingested, seek immediate medical attention. [9]

References

-

Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. The Royal Society of Chemistry. [Link]

-

9,9-Bis(4-hydroxyphenyl)fluorene. PubChem. [Link]

-

9,9-Bis(4-hydroxyphenyl)fluorine CAS 3236-71-3. Xingrui Industry Co., Limited. [Link]

-

Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances. [Link]

-

Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. National Institutes of Health (NIH). [Link]

-

Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Publishing. [Link]

-

9,9-Bis(4-hydroxyphenyl)fluorene MSDS. TCI America. [Link]

-

Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances. [Link]

-

Chemical Properties of 9H-Fluorene, 9,9-diphenyl- (CAS 20302-14-1). Cheméo. [Link]

-

Fluorene. Sciencemadness Wiki. [Link]

-

9,9-[Bis(3,5-dimethyl-4-hydroxyphenyl)]fluorene. ChemBK. [Link]

-

9,9-Diphenylfluorene. PubChem. [Link]

-

9, 9-Bis(3, 4-dihydroxyphenyl)fluorene, min 98%, 1 gram. CP Lab Chemicals. [Link]

-

Fluorene. NIST WebBook. [Link]

- Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene.

-

Fluorene. Wikipedia. [Link]

-

This compound. JIANGSU EVER GALAXY CHEMICAL CO.,LTD. [Link]

-

¹H NMR spectra of fluorene-based polyimides. ResearchGate. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 7. 9,9,- Bis(3,4-dihydroxyphenyl)fluorene | 351521-78-3 [chemicalbook.com]